molecular formula C9H6N2O2S B1402081 2-Mercaptoquinazoline-4-carboxylic acid CAS No. 1279814-98-0

2-Mercaptoquinazoline-4-carboxylic acid

Cat. No.: B1402081
CAS No.: 1279814-98-0
M. Wt: 206.22 g/mol
InChI Key: OKNLBNNLIXPTKU-UHFFFAOYSA-N
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Description

2-Mercaptoquinazoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H6N2O2S. It is a derivative of quinazoline and contains both a thiol group (-SH) and a carboxylic acid group (-COOH) in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptoquinazoline-4-carboxylic acid typically involves the reaction of anthranilic acid with various reagents to introduce the thiol and carboxylic acid functionalities. One common method involves refluxing a mixture of anthranilic acid with acetic anhydride in acetic acid to form an intermediate, which is then further reacted to introduce the thiol group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Mercaptoquinazoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to introduce various substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: Quinazoline derivatives, including 2-Mercaptoquinazoline-4-carboxylic acid, are being explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Mercaptoquinazoline-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its thiol and carboxylic acid groups. These functional groups can form covalent bonds with proteins and other biomolecules, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A closely related compound with similar biological activities.

    Quinoline: Another nitrogen-containing heterocycle with a wide range of applications in medicinal chemistry.

Uniqueness

2-Mercaptoquinazoline-4-carboxylic acid is unique due to the presence of both a thiol and a carboxylic acid group in its structure. This dual functionality allows it to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-sulfanylidene-1H-quinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNLBNNLIXPTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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